N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPUOXLNSQRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The unique structure of this compound, which incorporates a thiadiazole moiety linked to both a fluorophenyl group and a thioacetamide group, suggests potential for various pharmacological applications.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The presence of halogen substituents (like fluorine) on the phenyl ring often enhances antibacterial activity against Gram-positive bacteria. For instance, studies indicate that compounds with similar structures demonstrate noteworthy inhibition against Staphylococcus aureus and Escherichia coli .
- Case Study : A review highlighted that several 1,3,4-thiadiazole derivatives demonstrated antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against various fungal strains such as Candida albicans and Aspergillus niger, outperforming standard drugs like fluconazole .
Anticancer Activity
- Cytotoxic Effects : Research has shown that thiadiazole derivatives can inhibit cancer cell growth. For example, derivatives similar to this compound have been tested against human cancer cell lines such as K562 (chronic myelogenous leukemia). Compounds in this class displayed IC50 values indicating potent cytotoxicity .
- Research Findings : In vitro studies have reported IC50 values as low as 0.20 μM for certain thiadiazole derivatives against leukemia cell lines, suggesting a strong potential for development as anticancer agents .
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. Some compounds have shown promising results in reducing edema in animal models by interacting with inflammatory mediators like COX and LOX .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds containing this structure have demonstrated potent activity against various bacterial and fungal strains.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of thiadiazole derivatives to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways. For instance, fluorinated derivatives have shown enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
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Case Studies :
- A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
- Another investigation reported that specific thiadiazole derivatives displayed antifungal activity against strains like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents such as fluconazole .
Anticancer Activity
N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been evaluated for its potential as an anticancer agent.
- Cytotoxicity Studies : Research has shown that various thiadiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For example, one compound exhibited IC50 values of 0.28 μg/mL against MCF-7 cells, indicating potent cytotoxicity .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. For instance, compounds with halogen substitutions tend to exhibit enhanced potency due to increased lipophilicity and improved interaction with cellular targets .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents to optimize biological activity.
Comparison with Similar Compounds
Substituent Effects on Thiadiazole Derivatives
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- Fluorine Position: The meta-fluorine in the target compound contrasts with the para-fluorine in ’s analog.
- Ortho-Methyl (o-tolyl) : Introduces steric bulk, which could hinder binding to flat enzymatic pockets compared to unsubstituted phenyl groups (e.g., in ) .
- Synthesis Challenges : Fluorinated derivatives like compound 18c () exhibit lower yields (15%), suggesting fluorination steps may complicate synthesis .
Thioether and Acetamide Linkages
The thioether bridge and acetamide group are critical for molecular interactions:
Electronic and Lipophilic Properties
Intermolecular Interactions
- Enzyme Binding: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrated superior intermolecular interaction energy, suggesting that thiadiazole-thioether motifs are critical for target engagement. The target compound’s fluorine and o-tolyl groups may modulate these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
